7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester
Description
7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester is a polycyclic heteroaromatic compound featuring a fused benzo[c]phenanthrene core substituted with three nitrogen atoms at positions 5, 8, and 12a, along with an ethyl ester group at position 2 and a ketone moiety at position 5. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold) and materials science. The triaza system enhances π-π stacking interactions and solubility in polar solvents, while the ethyl ester group improves bioavailability and serves as a synthetic handle for further derivatization .
Properties
IUPAC Name |
ethyl 9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaene-16-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-2-24-18(23)11-6-7-14-12(9-11)16-13(10-19-14)17(22)20-15-5-3-4-8-21(15)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLXPEFLJQCJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester typically involves multi-step procedures. One common method includes the generation of intermediate compounds through reactions such as alkylation, cyclization, and esterification. For instance, starting from a suitable precursor, the compound can be synthesized by:
Alkylation: Introduction of an alkyl group to the precursor.
Cyclization: Formation of the heterocyclic rings through intramolecular reactions.
Esterification: Conversion of the carboxylic acid group to its ethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs include:
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: This spiro compound from incorporates a benzothiazole moiety and a 7-oxa-9-aza system. Unlike the triaza-benzo[c]phenanthrene derivative, it lacks fused aromaticity, resulting in reduced planarity and altered electronic conjugation. The spiro structure also introduces steric hindrance, limiting its utility in applications requiring flat π-systems .
- 8-O-Acetylshanzhiside Methyl Ester : A glycosidic ester () with a cyclopenta[c]pyran core. While both compounds feature ester groups, the latter’s carbohydrate-derived structure and hydroxyl-rich scaffold prioritize hydrogen bonding over aromatic interactions, making it more suitable for biological targeting (e.g., anti-inflammatory applications) .
Physicochemical Properties
| Property | 7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester | 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione | 8-O-Acetylshanzhiside Methyl Ester |
|---|---|---|---|
| Aromaticity | High (fused triaza system) | Low (spiro non-aromatic) | None (carbocyclic) |
| Solubility | Moderate (polar aprotic solvents) | Low (due to spiro hindrance) | High (hydrophilic glycoside) |
| Functional Groups | Ethyl ester, ketone | Benzothiazole, amide, ketone | Acetyl, hydroxyl, methyl ester |
| Synthetic Complexity | High (multi-step heterocyclic synthesis) | Moderate (spiro formation via condensation) | Low (natural product derivative) |
Research Findings and Gaps
While provides insights into heterocyclic synthesis strategies applicable to the triaza compound, direct data on its biological or material performance remains scarce. Comparative studies with benzothiazole-containing analogs () suggest that nitrogen positioning critically influences bioactivity, but further experimental validation is needed.
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